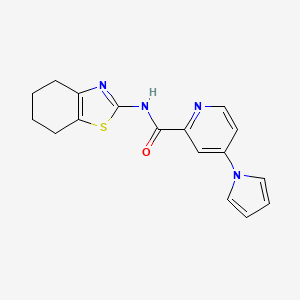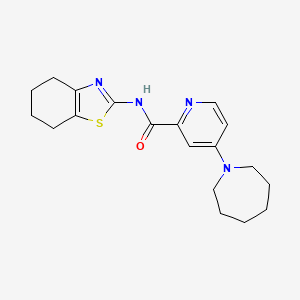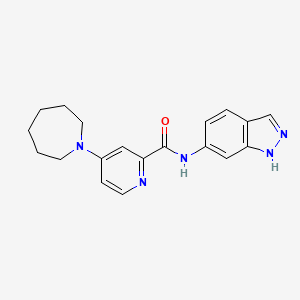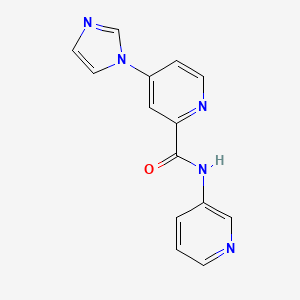![molecular formula C19H27ClN2OS B6506250 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one CAS No. 1421523-68-3](/img/structure/B6506250.png)
2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .科学研究应用
2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one has been studied for its potential applications in various fields of scientific research. For example, this compound has been investigated for its potential use as a key intermediate in the synthesis of more complex molecules. Additionally, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain types of cancer cells. Furthermore, this compound has also been studied for its potential use as a potential anti-inflammatory agent.
作用机制
Target of Action
The primary target of this compound is Coagulation Factor X . Factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .
Biochemical Pathways
The compound’s interaction with Factor X suggests that it affects the coagulation cascade, a complex biochemical pathway that leads to blood clotting . Disruption or alteration of this pathway can have significant downstream effects, potentially influencing the rate and extent of clot formation.
Pharmacokinetics
It’s known that piperidine derivatives, a class of compounds to which this molecule belongs, show a wide variety of biological activities . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Compounds with similar structures have been shown to act as either central nervous system (cns) depressants or stimuli, based on dosage levels . They also show anti-tubercular, anti-cancer, anti-tumor, and, in particular, anti-leukemic activities .
实验室实验的优点和局限性
The advantages of using 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been shown to possess a variety of beneficial properties, which makes it a useful tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, this compound can be toxic if it is not handled properly, and it can also be difficult to store due to its instability.
未来方向
The potential future directions for 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one are numerous. For example, further research could be conducted to determine the full range of biochemical and physiological effects of this compound. Additionally, further research could be conducted to determine the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or an anti-inflammatory agent. Furthermore, further research could be conducted to determine the potential industrial applications of this compound, such as its potential use as a key intermediate in the synthesis of more complex molecules. Finally, further research could be conducted to determine the potential environmental applications of this compound, such as its potential use as a biodegradable surfactant or a biodegradable plasticizer.
合成方法
The synthesis of 2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one(3-piperidin-1-ylmethyl-1,4-thiazepan-4-yl)ethan-1-one has been studied in detail, and several methods have been developed for its synthesis. The most common method involves the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product in good yields. Other methods of synthesis include the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetaldehyde in the presence of a base, and the reaction of 4-chlorophenylmagnesium bromide with 3-piperidin-1-ylmethyl-1,4-thiazepan-4-ylacetamide in the presence of a base.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2OS/c20-17-7-5-16(6-8-17)13-19(23)22-11-4-12-24-15-18(22)14-21-9-2-1-3-10-21/h5-8,18H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZAUMCOLJBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)




![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)